3-Cyano-5-formylbenzoic acid methyl ester
Description
Methyl 3-cyano-5-formylbenzoate is an organic compound with the molecular formula C10H7NO3. It is a derivative of benzoic acid, featuring a cyano group (-CN) and a formyl group (-CHO) attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
methyl 3-cyano-5-formylbenzoate |
InChI |
InChI=1S/C10H7NO3/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4,6H,1H3 |
InChI Key |
VTEMTWUIZBQICO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C#N)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-cyano-5-formylbenzoate can be synthesized through several methods. One common approach involves the reaction of 3-cyano-5-formylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of methyl 3-cyano-5-formylbenzoate may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-cyano-5-formylbenzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The cyano and formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: 3-cyano-5-carboxybenzoic acid.
Reduction: Methyl 3-amino-5-formylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-cyano-5-formylbenzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It may be explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Methyl 3-cyano-5-formylbenzoate can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-cyano-5-formylbenzoate depends on its specific application. In chemical reactions, the cyano and formyl groups act as reactive sites for nucleophilic and electrophilic attacks. The compound’s reactivity is influenced by the electron-withdrawing nature of the cyano group and the electron-donating nature of the formyl group, which can affect the overall electron density on the benzene ring.
Comparison with Similar Compounds
Methyl 3-formylbenzoate: Lacks the cyano group, making it less reactive in certain nucleophilic substitution reactions.
Methyl 4-formylbenzoate: The formyl group is positioned differently on the benzene ring, affecting its reactivity and chemical properties.
Methyl 3-cyanobenzoate: Lacks the formyl group, which reduces its versatility in chemical modifications.
Uniqueness: Methyl 3-cyano-5-formylbenzoate is unique due to the presence of both cyano and formyl groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical transformations, making it a valuable compound in organic synthesis and research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
